N-(6-methyl-5-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(6-methyl-5-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-5-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the nitro-substituted benzothiazole with 4-nitrobenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-methyl-5-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
4-Nitrobenzamide: A simpler amide with a nitro group at the 4-position.
Uniqueness
N-(6-methyl-5-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both benzothiazole and nitrobenzamide moieties, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.
Properties
Molecular Formula |
C15H10N4O5S |
---|---|
Molecular Weight |
358.3g/mol |
IUPAC Name |
N-(6-methyl-5-nitro-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H10N4O5S/c1-8-6-13-11(7-12(8)19(23)24)16-15(25-13)17-14(20)9-2-4-10(5-3-9)18(21)22/h2-7H,1H3,(H,16,17,20) |
InChI Key |
XWPYYFHJVWYJEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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